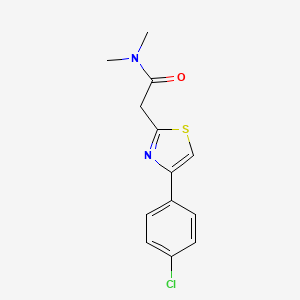
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is a compound that features a bromine atom and four deuterium atoms substituted on a phenyl ring, with an acetamide group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide typically involves the bromination of a deuterated phenyl ring followed by acetamidation. One common method includes the following steps:
Bromination: The deuterated phenyl ring is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Acetamidation: The brominated deuterated phenyl ring is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and isotopically labeled compounds for mechanistic studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with specific isotopic compositions.
作用機序
The mechanism of action of N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide depends on its specific application. In biological systems, the deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect. The bromine atom can serve as a reactive site for further chemical modifications, allowing the compound to interact with various molecular targets and pathways.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks deuterium labeling, making it less useful for isotopic studies.
N-(4-chloro-2,3,5,6-tetradeuterio-phenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and applications.
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)propionamide:
Uniqueness
N-(4-bromo-2,3,5,6-tetradeuterio-phenyl)acetamide is unique due to its specific combination of bromine and deuterium atoms, which provides distinct reactivity and isotopic labeling advantages. This makes it particularly valuable for studies requiring precise isotopic tracing and unique chemical transformations.
特性
分子式 |
C8H8BrNO |
|---|---|
分子量 |
218.08 g/mol |
IUPAC名 |
N-(4-bromo-2,3,5,6-tetradeuteriophenyl)acetamide |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D |
InChIキー |
MSLICLMCQYQNPK-QFFDRWTDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])Br)[2H] |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)





![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)

![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)



![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)
